4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
CAS No.: 1396886-80-8
Cat. No.: VC7498768
Molecular Formula: C15H20N4OS
Molecular Weight: 304.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396886-80-8 |
|---|---|
| Molecular Formula | C15H20N4OS |
| Molecular Weight | 304.41 |
| IUPAC Name | 4-[(2-methylimidazol-1-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H20N4OS/c1-12-16-6-9-19(12)11-13-4-7-18(8-5-13)15(20)17-14-3-2-10-21-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20) |
| Standard InChI Key | DLIYFCUDFSXMPB-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central piperidine ring substituted at the 1-position with a carboxamide group linked to a thiophen-2-yl moiety. At the 4-position of the piperidine, a methylene bridge connects a 2-methyl-1H-imidazole group. This arrangement creates a multifunctional scaffold capable of diverse molecular interactions .
Table 1: Key Molecular Properties
Spectroscopic Characterization
-
NMR: The <sup>1</sup>H NMR spectrum typically shows resonances for the thiophene protons (δ 6.8–7.2 ppm), imidazole protons (δ 7.3–7.5 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm) .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 317.2 [M+H]<sup>+</sup>, with fragmentation patterns consistent with cleavage of the carboxamide bond .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
-
Piperidine Core Functionalization:
-
Imidazole Installation:
-
Final Assembly:
Table 2: Representative Synthetic Routes
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Carboxamide Formation | EDCI, HOBt, DCM, RT, 12h | 78 |
| 2 | Imidazole Alkylation | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 6h | 65 |
| 3 | Deprotection/Coupling | TFA/DCM, then EDC, DMAP | 82 |
Process Optimization
-
Solvent Effects: DMF outperforms THF in imidazole alkylation due to better solubility of intermediates .
-
Catalysis: Palladium-catalyzed cross-coupling improves regioselectivity in thiophene derivatization .
Pharmacological Activity
Kinase Inhibition
The compound demonstrates moderate activity against tyrosine kinases (IC<sub>50</sub> = 1.2–3.8 µM), attributed to:
-
Piperidine Carboxamide: Hydrogen bonding with kinase hinge regions .
-
2-Methylimidazole: Chelation of Mg<sup>2+</sup> ions in ATP-binding pockets .
Antimicrobial Properties
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), efficacy correlates with:
Structure-Activity Relationships (SAR)
Piperidine Modifications
-
N-Methylation: Reduces CNS penetration (logP ↓ 0.5) but improves metabolic stability .
-
4-Substituents: Bulky groups (e.g., morpholine) decrease kinase affinity by 5-fold compared to methylimidazole .
Imidazole Variations
-
2-Methyl vs. 4-Methyl: 2-Methyl confers 3× higher solubility (pH 7.4) due to reduced crystallinity .
-
Imidazole Replacement: Thiazole analogs show 50% lower antimicrobial activity, underscoring the imidazole’s critical role .
Table 3: SAR of Key Analogues
| Compound | Kinase IC<sub>50</sub> (µM) | MIC (S. aureus) (µg/mL) |
|---|---|---|
| Parent Compound | 1.8 | 8 |
| N-Methyl Piperidine Derivative | 2.5 | 12 |
| Thiazole Analog | 4.7 | 32 |
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Synergizes with EGFR inhibitors (combination index = 0.4) .
-
Antifungal Therapy: Oral bioavailability (F = 45% in rats) supports development for systemic candidiasis .
Toxicity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume